molecular formula C34H36P2 B8242404 (2S,5R)-1-[2-[(2S,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane

(2S,5R)-1-[2-[(2S,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane

Cat. No.: B8242404
M. Wt: 506.6 g/mol
InChI Key: VHHAZLMVLLIMHT-AQRKSDKUSA-N
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Description

. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of cyano, fluoro, and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-fluoro-3-methyl-2-thiophenecarboxylic acid typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include thiophene derivatives, fluorinating agents, and cyano group donors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-fluoro-3-methyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The fluoro and cyano groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyano-5-fluoro-3-methyl-2-thiophenecarboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-5-fluoro-3-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-methyl-2-thiophenecarboxylic acid: Lacks the fluoro group, which may affect its reactivity and biological activity.

    5-Fluoro-3-methyl-2-thiophenecarboxylic acid: Lacks the cyano group, potentially altering its chemical properties and applications.

    3-Methyl-2-thiophenecarboxylic acid: Lacks both the cyano and fluoro groups, making it less versatile in chemical reactions.

Uniqueness

4-Cyano-5-fluoro-3-methyl-2-thiophenecarboxylic acid is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,5R)-1-[2-[(2S,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32+,33-,34+,35?,36?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHAZLMVLLIMHT-AQRKSDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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